molecular formula C11H16ClNO3 B13594989 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol

3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B13594989
M. Wt: 245.70 g/mol
InChI Key: JQTASXPZMLFDRD-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of an amino group, a chlorinated aromatic ring, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or hydrogenation over palladium (Pd) catalysts are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H16ClNO3/c1-15-9-4-3-7(8(13)5-6-14)10(12)11(9)16-2/h3-4,8,14H,5-6,13H2,1-2H3

InChI Key

JQTASXPZMLFDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(CCO)N)Cl)OC

Origin of Product

United States

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